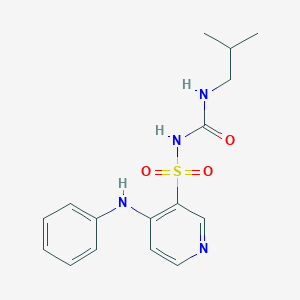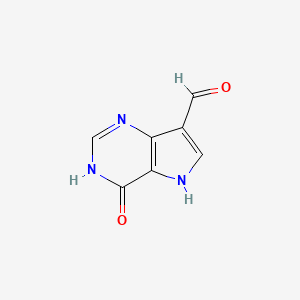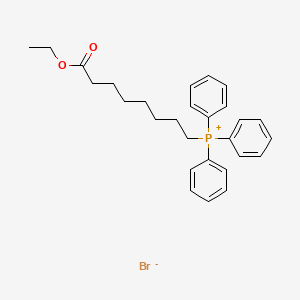
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea is a complex organic compound that features a sulfonylurea group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aniline and pyridine moiety in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-anilinopyridine with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 3-(2-methylpropyl)urea under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, sulfonylurea compounds are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells .
Comparaison Avec Des Composés Similaires
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea can be compared with other sulfonylurea compounds, such as:
Tolbutamide: Used in the treatment of type 2 diabetes.
Glibenclamide: Another antidiabetic agent with a similar mechanism of action.
Chlorpropamide: Known for its long duration of action in diabetes management.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonylureas .
Propriétés
Formule moléculaire |
C16H20N4O3S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(4-anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C16H20N4O3S/c1-12(2)10-18-16(21)20-24(22,23)15-11-17-9-8-14(15)19-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,17,19)(H2,18,20,21) |
Clé InChI |
ZRXHMFXZUAUNLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)


